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Introduction

Histone proteins are the chief protein components of chromatin, acting as spools around which
DNA winds. They are subject to a vast array of post-translational modifications (PTMs) that play
critical roles in regulating chromatin structure, gene expression, and DNA repair.[1][2] The N-
terminal tails of core histones, including Histone H2B, are flexible, protrude from the
nucleosome core, and are hotspots for these modifications.[1][3] This guide focuses on the
biophysical properties of a specific peptide fragment, Histone H2B(29-35), providing
guantitative data, detailed experimental protocols, and workflow visualizations to support
further research and therapeutic development.

Peptide Overview

The Histone H2B(29-35) peptide is a synthetic heptapeptide corresponding to amino acid
residues 29-35 of the human Histone H2B protein.[4][5] This region is part of the highly
charged N-terminal tail.[6]
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Property Description

Name Histone H2B (29-35)

Sequence Arg-Lys-Arg-Ser-Arg-Lys-Glu-OH (RKRSRKE)
Source Synthetic peptide corresponding to human H2B
Primary Function Substrate for cGMP-dependent protein kinase

Quantitative Biophysical Data

The primary quantitative data available for the Histone H2B(29-35) peptide pertains to its

interaction with cGMP-dependent protein kinase.

Parameter Value Enzyme

Significance

cGMP-dependent

Km 21 uM o
protein kinase

Michaelis Constant:
Indicates the
substrate
concentration at which
the reaction rate is
half of Vmax. A lower
Kwm signifies a higher
affinity of the enzyme

for the substrate.

_ cGMP-dependent
Vmax 4.4 ymol/min/mg o
protein kinase

Maximum Reaction
Velocity: Represents
the maximum rate of
the enzymatic reaction
when the enzyme is
saturated with the

substrate.

Table of Kinase Interaction Properties for Histone H2B(29-35). Data sourced from Echelon

Biosciences.[4]
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While direct structural data for this specific short peptide is limited, studies on the full-length
Histone H2B monomer provide context. Far-UV circular dichroism shows that the isolated H2B
monomer is approximately 31% helical.[7] However, the N-terminal tails of histones are
generally considered to be intrinsically disordered.[3][6]

Signaling and Functional Pathway

Histone H2B(29-35) functions as a substrate for cGMP-dependent protein kinase (PKG). This
interaction implies a role in cellular signaling pathways where PKG is active. The kinase
transfers a phosphate group to a serine or threonine residue within its substrate. For H2B(29-
35), the likely phosphorylation site is Serine-32. This phosphorylation event can alter the
peptide's charge and conformation, potentially influencing its interaction with other proteins or
DNA, a key mechanism in chromatin regulation.

Phosphorylation Reaction

Histone H2b(29-35) Phosphorylated H2b(29-35) / Downstream
(RKRSRKE) (RKRpSRKE) / Chromatin Effects

Pi

Click to download full resolution via product page
H2B(29-35) as a substrate for cGMP-dependent protein kinase (PKG).

Experimental Protocols
Kinase Activity Assay (for Km and Vmax Determination)

This protocol outlines a general method for determining the kinetic parameters of an enzyme-
substrate interaction, such as that between PKG and Histone H2B(29-35), typically using a
radiometric assay with 32P-labeled ATP.
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Objective: To measure the rate of phosphorylation of the H2B(29-35) peptide by cGMP-

dependent protein kinase at varying substrate concentrations to determine Km and Vmax.

Materials:

Purified cGMP-dependent protein kinase (PKG)
Synthetic Histone H2B(29-35) peptide
[y-32P]ATP

Non-labeled ATP

Kinase reaction buffer (e.g., 50 mM Tris-HCI pH 7.5, 10 mM MgClz, 1 mM DTT, 10 uM
cGMP)

Phosphocellulose paper discs
Phosphoric acid (0.75%)
Scintillation counter and vials

Stop solution (e.g., 75 mM H3POa4)

Procedure:

Prepare Substrate Dilutions: Create a series of dilutions of the H2B(29-35) peptide in the
kinase reaction buffer, ranging from concentrations well below to well above the expected Km
(e.g., 1 uM to 200 pM).

Prepare Master Mix: Prepare a reaction master mix containing the kinase reaction buffer, a
fixed concentration of PKG enzyme, and [y-32P]ATP (spiked with non-labeled ATP to achieve
the desired specific activity and final concentration, e.g., 100 uM).

Initiate Reaction: Start the kinase reaction by adding the master mix to each of the peptide
dilutions. Incubate at a constant temperature (e.g., 30°C) for a predetermined time where the
reaction is linear (e.g., 10 minutes).
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Stop Reaction: Terminate the reactions by spotting a small volume of each reaction mixture
onto a phosphocellulose paper disc. The positively charged peptide will bind to the
negatively charged paper, while the ATP will not.

Wash Discs: Immediately place the discs in a beaker of 0.75% phosphoric acid. Wash
multiple times with fresh phosphoric acid to remove unincorporated [y-32P]ATP.

Quantify Phosphorylation: Place the washed and dried discs into scintillation vials with a
scintillation cocktail. Measure the amount of incorporated 32P using a scintillation counter.

Data Analysis:

o Convert the counts per minute (CPM) to moles of phosphate incorporated per unit time
(e.g., pmol/min) using the specific activity of the ATP.

o Plot the initial reaction velocity (V) against the substrate concentration [S].

o Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g.,
GraphPad Prism) to determine the Km and Vmax values. A Lineweaver-Burk plot (1/V vs.
1/[S]) can also be used for visualization.
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Workflow for a typical kinase activity assay.
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Mass Spectrometry for Peptide Characterization

Mass spectrometry (MS) is a fundamental technique for confirming the identity and purity of
synthetic peptides and for analyzing post-translational modifications.[8][9][10][11] A "bottom-up"
approach is standard for peptide analysis.

Objective: To confirm the mass and sequence of the synthetic H2B(29-35) peptide.
Procedure:

o Sample Preparation: Dissolve the synthetic peptide in a suitable solvent (e.g., 0.1% formic
acid in water). For complex mixtures, an acid extraction of histones followed by enzymatic
digestion would be necessary.[12][13]

o Chromatographic Separation (LC): Inject the sample into a liquid chromatography system
(e.g., nanoLC). The peptide is separated from impurities on a reversed-phase column (e.g.,
C18) using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

[9]

« lonization (ESI): As the peptide elutes from the LC column, it is ionized, typically using
electrospray ionization (ESI), which generates multiply charged gas-phase ions.

e Mass Analysis (MS1): The ions are guided into the mass spectrometer. A full scan (MS1) is
performed to measure the mass-to-charge (m/z) ratios of all ions. The molecular weight of
the peptide can be determined from the m/z values of its different charge states.

o Fragmentation (MS/MS): The ion corresponding to the H2B(29-35) peptide is isolated and
fragmented using methods like Collision-Induced Dissociation (CID) or Electron-
Capture/Transfer Dissociation (ECD).[10][11]

o Fragment lon Analysis (MS2): The m/z ratios of the resulting fragment ions are measured.

o Data Analysis: The fragment ion spectrum (MS/MS) provides sequence information. The
masses of the fragments (e.g., b- and y-ions) are matched to the theoretical fragments of the
RKRSRKE sequence to confirm its identity. This data can also pinpoint the exact location of
any modifications.
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Workflow for peptide characterization by LC-MS/MS.
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Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of peptides and proteins in
solution.[6][7] While short, unstructured peptides like H2B(29-35) may not show a strong signal,
this method is crucial for analyzing conformational changes upon binding to other molecules or
under different buffer conditions.

Objective: To characterize the secondary structure of H2B(29-35).
Procedure:

o Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer,
pH 7.4). The buffer must be free of components that absorb in the far-UV region.

 Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range for scanning
(e.g., 190-260 nm for secondary structure). A quartz cuvette with a short path length (e.g., 1
mm) is used.[14]

o Blank Measurement: Record a spectrum of the buffer alone.
o Sample Measurement: Record a spectrum of the peptide solution.
» Data Processing:

o Subtract the blank spectrum from the sample spectrum.

o Convert the raw data (ellipticity) to mean residue ellipticity [6].

o Analyze the resulting spectrum. A random coil conformation, expected for this peptide, is
characterized by a strong negative band near 200 nm. An a-helical structure would show
negative bands at ~222 and ~208 nm and a positive band at ~192 nm.[7]

Conclusion

The Histone H2B(29-35) peptide is a valuable tool for studying chromatin biology, primarily
serving as a specific substrate for cGMP-dependent protein kinase. The provided quantitative
data on its kinase interaction (Km = 21 uM, Vmax = 4.4 umol/min/mg) offers a baseline for
functional and inhibitory studies.[4] While this short, highly charged peptide is likely intrinsically
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disordered in isolation, its biophysical properties can be further explored using the detailed
protocols provided herein. Understanding the interplay of this peptide fragment with modifying
enzymes is a critical step toward deciphering the complex language of the histone code and
developing targeted therapeutics for diseases involving chromatin dysregulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Biophysical Properties of the Histone H2b(29-35)
Peptide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15599608#biophysical-properties-of-histone-h2b-29-
35-peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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